1-(2-Bromoethyl)-1H-benzimidazole hydrobromide
Overview
Description
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide is a chemical compound used for proteomics research . It acts as a building block and is also used as organic and pharmaceutical intermediates for the preparation of first-aid medicines .
Synthesis Analysis
The synthesis of this compound involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Molecular Structure Analysis
The molecular formula of this compound is C6H10Br2N2 . The average mass is 269.965 Da and the monoisotopic mass is 267.921051 Da .Chemical Reactions Analysis
This compound can be used as a reactant to synthesize thiazolines and thiazines via tandem S -alkylation-cyclodeamination of thioamides/haloamines . It can also be used to produce optically active tertiary phosphines via cesium hydroxide-catalyzed P -alkylation of secondary phosphines .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is 170-175 °C (lit.) . The SMILES string representation of the molecule is Br.Cc1nccn1CCBr .Safety and Hazards
When heated to decomposition, 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide emits very toxic fumes of bromide ion, NOx, and hydrogen bromide . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Properties
IUPAC Name |
1-(2-bromoethyl)benzimidazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRCRDCVJYNGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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